Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate
Description
Chemical Nomenclature and IUPAC Conventions
The systematic name tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-yl)(benzyl)carbamate adheres to IUPAC guidelines for spiro compounds and carbamate derivatives. Breaking down the nomenclature:
Spiro System Identification :
The term "1-oxaspiro[5.5]undecane" defines the core structure. The prefix "spiro" indicates a single atom (the spiro atom) shared between two rings. The numbers in brackets, [5.5], specify that both rings are five-membered. The "1-oxa" prefix denotes an oxygen atom replacing a carbon at position 1 of the spiro system.Substituent Placement :
- The "2-(aminomethyl)" group is attached to the second carbon of the spiro system.
- The "9-yl" suffix indicates substitution at the ninth carbon of the undecane backbone.
- The stereochemistry (6R,9S) is assigned using Cahn-Ingold-Prelog rules, reflecting the spatial arrangement of substituents around these chiral centers.
Carbamate Functional Groups :
Table 1: Key Components of the IUPAC Name
| Component | Description |
|---|---|
| 1-Oxaspiro[5.5]undecane | Spiro system with two five-membered rings, one containing an oxygen atom |
| 2-(Aminomethyl) | -CH2NH2 substituent at position 2 |
| 9-yl | Substituent location at position 9 on the undecane backbone |
| (6R,9S) | Stereochemical configuration at carbons 6 and 9 |
| tert-Butyl carbamate | (Boc) protecting group attached via carbamate linkage |
| Benzyl carbamate | Benzyl-derived carbamate moiety |
The systematic naming process prioritizes the spiro system as the parent structure, with substituents ordered alphabetically and stereochemical descriptors preceding locants.
Historical Context of Spiro[5.5]undecane Derivatives in Organic Chemistry
Spirocyclic compounds have been integral to organic chemistry since Adolf von Baeyer’s pioneering work in the late 19th century, which established foundational nomenclature and synthesis principles. The spiro[5.5]undecane framework, in particular, emerged as a scaffold of interest due to its balanced rigidity and flexibility, enabling applications in asymmetric catalysis, drug design, and supramolecular chemistry.
Early Developments :
Initial syntheses of spiro[5.5]undecane derivatives focused on cyclization reactions, such as the acid-catalyzed condensation of diketones with diols. These methods often yielded racemic mixtures, limiting their utility in enantioselective applications.Advances in Stereocontrol :
The advent of chiral auxiliaries and transition-metal catalysis in the late 20th century enabled precise stereochemical control. For example, asymmetric Henry reactions and Sharpless epoxidations were adapted to construct spiro systems with defined configurations, as seen in the synthesis of tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-yl)(benzyl)carbamate.Modern Applications :
- Pharmaceutical Intermediates : Spiro[5.5]undecane derivatives are leveraged as intermediates for kinase inhibitors and GPCR modulators due to their ability to mimic peptide turn structures.
- Materials Science : The conformational rigidity of spiro systems enhances thermal stability in polymers, making them valuable in high-performance materials.
Table 2: Milestones in Spiro[5.5]undecane Chemistry
| Era | Key Development | Impact |
|---|---|---|
| 1880–1900 | von Baeyer’s spiro nomenclature | Standardized naming of spiro compounds |
| 1950–1970 | Cyclization strategies for spiro systems | Enabled bulk synthesis of simple derivatives |
| 1990–2010 | Asymmetric synthesis techniques | Facilitated enantiopure spiro molecule production |
| 2010–present | Application in drug discovery | Spurred development of spiro-based therapeutics |
The this compound exemplifies how historical advancements in spirocyclic chemistry converge to enable the design of molecules with tailored stereochemical and functional properties.
Properties
Molecular Formula |
C23H36N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-yl]-N-benzylcarbamate |
InChI |
InChI=1S/C23H36N2O3/c1-22(2,3)28-21(26)25(17-18-8-5-4-6-9-18)19-11-14-23(15-12-19)13-7-10-20(16-24)27-23/h4-6,8-9,19-20H,7,10-17,24H2,1-3H3 |
InChI Key |
BROOYLIZLLFAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CCCC(O3)CN)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxaspirocyclic Core
The oxaspiro[5.5]undecane core is typically synthesized starting from cyclic precursors through intramolecular cyclization reactions. Literature reports describe the use of base-promoted cyclizations and nucleophilic substitutions to assemble the spiro ring system. For example, deprotonation with potassium tert-butoxide (KOtBu) in DMF followed by nucleophilic aromatic substitution with chloropyridine derivatives is used to functionalize the core.
Introduction of the Aminomethyl Group
The aminomethyl substituent is introduced via a Van Leusen reaction using tosylmethyl isocyanide (TosMIC) on a ketone intermediate of the oxaspirocyclic core. This reaction forms a nitrile intermediate, which is subsequently reduced to the primary amine:
Installation of the Carbamate and Benzyl Groups
The amino groups are protected by carbamate formation using tert-butyl carbamate reagents. The benzyl group is introduced via amide coupling or nucleophilic substitution:
Functional Group Transformations and Purification
Additional steps include:
- Oxidation of intermediates using pyridinium dichromate (PDC) to generate ketones for further modification
- Reductive amination steps to attach various amine substituents under mild conditions (e.g., NaBH4, NaBH(OAc)3)
- Sulfonylation, amidation, and urea formation for analog synthesis in related compounds.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Deprotonation and nucleophilic substitution | KOtBu, DMF, 50 °C; 2-chloropyridine, 85 °C | Formation of substituted oxaspiro core | ~70-85 |
| Van Leusen reaction | TosMIC, KOtBu, DME | Formation of nitrile intermediate | ~75-90 |
| Nitrile reduction | NiCl2/NaBH4 or Raney Ni, Boc2O, MeOH | Boc-protected amine formation | ~80-95 |
| Boc deprotection | TFA, DCM | Removal of Boc protecting group | Quantitative |
| Amide coupling | HATU or TBTU, DIPEA, DMF or pyridine | Installation of benzyl carbamate group | ~70-90 |
| Oxidation | PDC, DCM | Ketone formation | ~75-85 |
| Reductive amination | NaBH4 or NaBH(OAc)3, Acetic acid, microwave heating | Introduction of amine substituents | ~70-90 |
Yields are approximate and depend on scale and specific substrate variations.
Research Findings and Optimization
- The synthetic methodology has been optimized to improve yields and reduce by-products by careful control of reaction temperatures and stoichiometry of reagents.
- Use of milder reducing agents and microwave-assisted reactions has enhanced the efficiency of reductive amination steps.
- The choice of coupling reagents (HATU vs. TBTU) impacts the coupling efficiency and purity of the final carbamate product.
- Protective group strategies have been optimized to avoid side reactions during multi-step synthesis.
Summary Table of Key Intermediates and Transformations
| Intermediate Code | Description | Key Reaction Step | Functional Group(s) Introduced/Modified |
|---|---|---|---|
| I | Oxaspirocyclic core precursor | Base-promoted substitution | Spirocyclic core with aromatic substitution |
| III | Ketone intermediate | Oxidation (PDC) | Ketone functional group |
| VI | Nitrile intermediate | Van Leusen reaction (TosMIC) | Nitrile group for amine precursor |
| VIII | Boc-protected amine | Nitrile reduction (NiCl2/NaBH4) | Protected primary amine |
| VII, IXa-j | Amide intermediates | Amide coupling | Benzyl carbamate or other amide substituents |
| XI, XIII, XIV | Reduced amine and cyclized forms | Reduction and cyclization | Aminomethyl and sulfonamide derivatives |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s potency and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Variability: The target compound’s 1-oxaspiro[5.5]undecane core differentiates it from azaspiro analogs (e.g., 3-azaspiro[5.5]undecane in ). Compounds like N-Benzyl-6-(4-(6-((4,4-dimethylpiperidin-1-yl)methyl)pyridin-3-yl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)pyrimidin-4-amine share the 1-oxaspiro core but incorporate additional heterocycles (pyrimidine, piperidine), expanding biological target diversity.
Substituent Effects: The benzyl group in the target compound is a common feature in analogs like tert-butyl [4-(aminomethyl)benzyl]carbamate , but the latter lacks the spirocyclic framework, reducing conformational restraint. The aminomethyl group in the target compound is analogous to intermediates in , where such groups are critical for subsequent derivatization (e.g., coupling with pyridin-2-amine via Buchwald-Hartwig reactions) .
Synthetic Yields: Yields for spirocyclic carbamates vary significantly. For example, tert-butyl 4-(Aminomethyl)-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate was obtained in 27% yield , while tert-butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate is available at ≥97% purity commercially .
Stability and Reactivity
- The Boc group in the target compound enhances stability during synthesis, as seen in analogs like tert-butyl (2-(4-(5-(4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)benzyl)carbamate . Deprotection under acidic conditions (e.g., HCl/MeOH) is a standard step for generating free amines .
Biological Activity
Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include therapeutic applications in various medical fields.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 388.55 g/mol. The structure includes a spirocyclic framework that contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as enzymes and receptors. The unique spirocyclic structure allows for distinctive binding interactions, enhancing the compound's potency and selectivity.
1. Therapeutic Potential
Research indicates that compounds with similar spirocyclic structures can exhibit a range of biological activities, including:
- Anti-inflammatory effects : Compounds in this class have shown potential in modulating inflammatory pathways.
- Analgesic properties : There is evidence suggesting that these compounds may be effective in pain management.
- Antimicrobial activity : Similar structures have been linked to antimicrobial effects, indicating potential uses in combating infections.
2. Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study on 1,9-diazaspiro[5.5]undecanes highlighted their potential in treating obesity and pain, as well as their roles in immune system modulation and cardiovascular health .
- Another investigation into the synthesis and bioactivity of spirocyclic compounds revealed their efficacy in cell signaling pathways, suggesting applications in psychotic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate | Spirocyclic | Anti-inflammatory, analgesic |
| Tert-butyl 9-(aminomethyl)-3-azaspiro-[5.5]undecane-3-carboxylate | Spirocyclic | Antimicrobial, anti-inflammatory |
The uniqueness of this compound lies in its specific combination of functional groups which may enhance its biological activity compared to similar compounds.
Synthesis and Research Applications
The synthesis typically involves multi-step processes starting from readily available precursors, utilizing cyclization reactions followed by functional group modifications . The compound's unique properties make it a valuable candidate for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
